6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
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Overview
Description
6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one: is a chemical compound belonging to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one typically involves the following steps:
Formation of the Pyrido[2,3-b]pyrazin-2-one Core: : This can be achieved through the cyclization of appropriate precursors such as aminopyrazines or pyridines under acidic or basic conditions.
Methylation: : The methylation at the 4-position is typically done using methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate (DMS).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of large reactors and continuous flow processes to maintain efficiency and safety. The choice of reagents and solvents would be optimized to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia (NH₃) or amines.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂, in the presence of an acid or base.
Reduction: : LiAlH₄, NaBH₄, in anhydrous ether or THF.
Substitution: : NH₃, amines, in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of amines or alcohols.
Substitution: : Formation of substituted pyridopyrazines or other derivatives.
Scientific Research Applications
6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and antitumor properties.
Medicine: : Investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: : Employed in the production of organic materials and natural products.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one: can be compared with other similar compounds such as:
6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
These compounds share structural similarities but differ in the position and type of substituents, which can lead to variations in their biological activities and applications.
Properties
IUPAC Name |
6-chloro-4-methyl-1,3-dihydropyrido[2,3-b]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-12-4-7(13)10-5-2-3-6(9)11-8(5)12/h2-3H,4H2,1H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNWOOKEOAQUGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=C1N=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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